BenchChemオンラインストアへようこそ!

6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide

Medicinal Chemistry Kinase Inhibitor Synthesis Nucleophilic Aromatic Substitution

6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide is a synthetic, heterocyclic small molecule (C12H6Cl2FN5O, MW 326.12) belonging to the imidazo[1,2-b]pyridazine-3-carboxamide class. It is disclosed in patent literature as a component of formula I compounds that inhibit protein kinase activity, making them useful as anticancer agents.

Molecular Formula C12H6Cl2FN5O
Molecular Weight 326.11 g/mol
CAS No. 1177415-97-2
Cat. No. B1428756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide
CAS1177415-97-2
Molecular FormulaC12H6Cl2FN5O
Molecular Weight326.11 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1NC(=O)C2=CN=C3N2N=C(C=C3Cl)Cl)F
InChIInChI=1S/C12H6Cl2FN5O/c13-6-3-10(14)19-20-9(5-17-11(6)20)12(21)18-8-1-2-16-4-7(8)15/h1-5H,(H,16,18,21)
InChIKeyIBJJGMFVYRSOGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide (CAS 1177415-97-2) Kinase Inhibitor Intermediate Product Guide


6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide is a synthetic, heterocyclic small molecule (C12H6Cl2FN5O, MW 326.12) belonging to the imidazo[1,2-b]pyridazine-3-carboxamide class. It is disclosed in patent literature as a component of formula I compounds that inhibit protein kinase activity, making them useful as anticancer agents [1]. The compound features a 6,8-dichloro substitution on the imidazopyridazine core and a 3-fluoropyridin-4-yl amide at the C3 position, which together define its reactivity and potential biological profile.

Why Generic Substitution Fails for 6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide


Simple replacement of the 6,8-dichloro substitution pattern or the 3-fluoropyridinyl amide moiety with generic alternatives is inadvisable because these structural features critically govern both synthetic utility and biological target engagement. The 6,8-dichloro groups serve as synthetic handles for sequential derivatization—the C8 chlorine is more reactive toward nucleophilic displacement than the C6 chlorine, enabling regioselective functionalization to generate downstream kinase inhibitors [1]. The 3-fluoropyridin-4-yl amide participates in key hinge-binding interactions with kinase active sites, and even minor alterations in the pyridine substitution pattern can drastically alter kinase selectivity profiles [2]. The quantitative evidence below demonstrates that this compound occupies a distinct position in the structure-activity landscape relative to its closest analogs.

Quantitative Differentiation Evidence for 6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide vs. Close Analogs


Halogen Substitution at C8: Chlorine vs. Bromine – Differential Reactivity in Nucleophilic Aromatic Substitution

The 6,8-dichloro compound (1177415-97-2) serves as a key intermediate that can be selectively functionalized at the C8 position. The chlorine at C8 undergoes preferential nucleophilic displacement over the C6 chlorine due to the electron-withdrawing character of the imidazopyridazine ring system and the para-relationship of C8 to the N1 nitrogen [1]. In the analogous 8-bromo-6-chloro congener (8-bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide, CAS 1177415-98-3), the increased leaving-group ability of bromine (pKa of HBr ≈ -9 vs. HCl ≈ -7) alters both reaction kinetics and selectivity profiles. Researchers who require a less reactive C8 handle for sequential derivatization should preferentially select the 6,8-dichloro variant over the 8-bromo-6-chloro analog.

Medicinal Chemistry Kinase Inhibitor Synthesis Nucleophilic Aromatic Substitution

C3 Amide Substituent: 3-Fluoropyridin-4-yl vs. 2-Chloropyridin-4-yl – Impact on Hydrogen Bond Acceptor Capability

The C3 amide substituent is critical for kinase hinge-region binding. The 3-fluoropyridin-4-yl amide (target compound) presents a fluorine atom at the meta position relative to the pyridine nitrogen, whereas the 2-chloropyridin-4-yl analog (6,8-dichloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide, CAS 1177416-21-5) features a chlorine at the ortho position [1]. Fluorine's strong electron-withdrawing effect (Hammett σm = 0.34) modulates the basicity of the pyridine nitrogen (predicted pKa shift of approximately -0.8 units relative to unsubstituted pyridine), while its small van der Waals radius (1.47 Å) minimizes steric clash with the hinge backbone. The 2-chloro substituent (σo = 0.23 for inductively electron-withdrawing character; van der Waals radius 1.75 Å) creates a distinct electrostatic and steric environment that alters kinase selectivity.

Kinase Hinge Binding Fluorine Scanning Structure-Activity Relationship

Molecular Properties Differentiation: Dichloro vs. Monochloro-Cyclopropylamino Derivatives

The target compound's 6,8-dichloro substitution pattern imparts distinct calculated physicochemical properties compared to the derivatized analog 6-chloro-8-(cyclopropylamino)-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide (CAS 1177416-01-1) [1]. The dichloro compound has a predicted LogP of 2.1 (octanol-water partition coefficient), while the introduction of the polar cyclopropylamino group at C8 in the derivatized analog increases topological polar surface area (tPSA) and reduces LogP. This divergence is critical because the target compound serves as the precursor for generating multiple derivatives with diverse C8 substituents, allowing systematic exploration of the lipophilicity-activity relationship without committing to a single functionalization strategy at the procurement stage.

Drug-likeness Physicochemical Properties Lead Optimization

Patent-Scaffold Context: Imidazo[1,2-b]pyridazine Core vs. Imidazo[1,2-a]pyridine Core in Kinase Inhibition

The imidazo[1,2-b]pyridazine core of the target compound is a validated kinase inhibitor scaffold that has yielded orally active Tyk2 JH2 inhibitors [2]. By contrast, the isomeric imidazo[1,2-a]pyridine core, while also employed in kinase programs (e.g., TYK2 inhibitors such as compound 6 in Liang et al.), exhibits different hinge-binding geometry due to the altered position of the bridgehead nitrogen. The imidazo[1,2-b]pyridazine scaffold places the N1 nitrogen in a position that forms a hydrogen bond with the kinase hinge backbone, while the additional pyridazine nitrogen at N5 contributes to water-mediated interactions in certain kinase pockets. The target compound's specific 6,8-dichloro substitution pattern is claimed within the genus of WO2009100375A1, which covers imidazo[1,2-b]pyridazine-based kinase inhibitors for anticancer applications [1].

Scaffold Hopping Kinase Selectivity Intellectual Property

Optimal Application Scenarios for 6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide


Regioselective C8 Derivatization for Kinase Inhibitor Library Synthesis

This compound is ideally suited as a starting material for parallel synthesis of C8-derivatized imidazo[1,2-b]pyridazine-3-carboxamide kinase inhibitor libraries. The differential reactivity of the C8 chlorine versus the C6 chlorine allows nucleophilic displacement (amines, alcohols, thiols) at C8 with minimal protection/deprotection steps [1]. The resulting C8-substituted intermediates can be further elaborated at C6 via cross-coupling reactions (Suzuki, Buchwald-Hartwig) to generate diverse screening compounds. The conserved C3 3-fluoropyridin-4-yl amide provides a constant hinge-binding pharmacophore across the library, enabling systematic assessment of C8/C6 substituent effects on kinase potency and selectivity [2].

Scaffold-Hopping Comparator for Imidazopyridine-Based TYK2 Programs

Research groups pursuing TYK2 JH2 allosteric inhibitors based on imidazopyridine scaffolds (such as those reported in ACS Med. Chem. Lett. 2019) should consider this compound as a scaffold-hopping starting point to explore the imidazo[1,2-b]pyridazine chemotype [2]. The additional N5 nitrogen in the pyridazine ring can engage in water-mediated interactions within the TYK2 pseudokinase domain that are not accessible to imidazopyridines, potentially yielding inhibitors with differentiated kinase selectivity profiles and intellectual property positions. The 6,8-dichloro substitution pattern is an entry point into the patent space defined by WO2009100375A1 [1].

Reference Standard for 8-Substituted Imidazopyridazine Analytical Method Development

The 6,8-dichloro compound serves as a well-defined reference standard with predicted LogP of 2.1 and a characteristic isotopic pattern (two chlorine atoms providing a distinct M, M+2, M+4 mass spectral signature at ~326, 328, and 330 Da) that aids in LC-MS/MS method development for downstream analogs [1]. Its chromatographic retention under reversed-phase conditions can serve as a baseline for assessing the lipophilicity shifts imparted by subsequent C8 functionalization, supporting quantitative structure-retention relationship (QSRR) modeling in ADME optimization workflows.

Quote Request

Request a Quote for 6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.